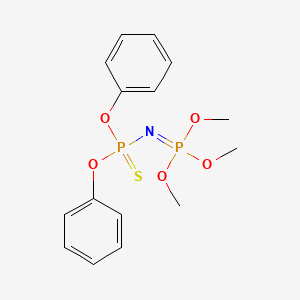
Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate is an organophosphorus compound known for its unique structure and properties It features a phosphorothioyl group bonded to a phosphorimidate moiety, with two phenoxy groups attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate typically involves the reaction of diphenyl phosphorochloridothioate with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{(C}_6\text{H}_5\text{O)}_2\text{P(S)Cl} + \text{(CH}_3\text{)}_3\text{N} \rightarrow \text{(C}_6\text{H}_5\text{O)}_2\text{P(S)N(CH}_3\text{)}_3 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioate derivatives.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine or phosphine oxide.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioate derivatives, while reduction can produce phosphine oxides.
Applications De Recherche Scientifique
Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorothioate metabolism.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key functional groups. The pathways involved in its action include the inhibition of phosphorothioate metabolism and the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl phosphite: An organophosphorus compound with similar reactivity but different applications.
Diphenyl phosphorochloridothioate: A precursor in the synthesis of Trimethyl N-(diphenoxyphosphorothioyl)phosphorimidate.
Phosphorothioate esters: A class of compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
63013-65-0 |
|---|---|
Formule moléculaire |
C15H19NO5P2S |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
diphenoxy-sulfanylidene-[(trimethoxy-λ5-phosphanylidene)amino]-λ5-phosphane |
InChI |
InChI=1S/C15H19NO5P2S/c1-17-22(18-2,19-3)16-23(24,20-14-10-6-4-7-11-14)21-15-12-8-5-9-13-15/h4-13H,1-3H3 |
Clé InChI |
KTQNSYJNLVRNTR-UHFFFAOYSA-N |
SMILES canonique |
COP(=NP(=S)(OC1=CC=CC=C1)OC2=CC=CC=C2)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


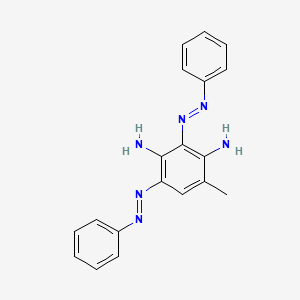

![Benzene, 1,1'-[butylidenebis(thio)]bis-](/img/structure/B14507438.png)


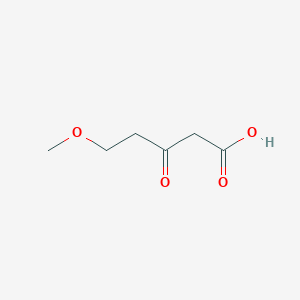
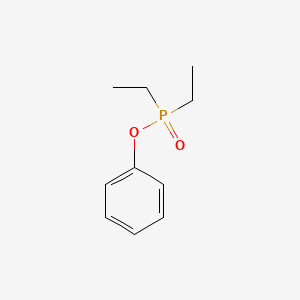

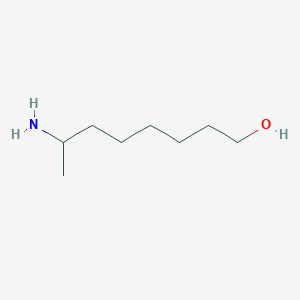
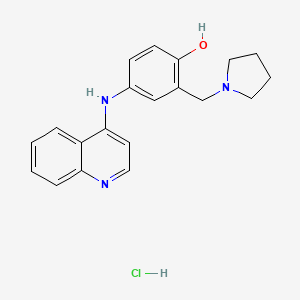
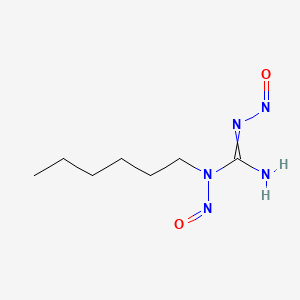
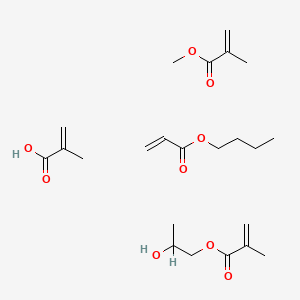
![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)

